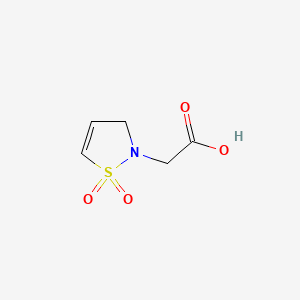
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid is a chemical compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to accommodate the production of large quantities of the compound, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to introduce oxygen atoms into the compound.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to remove oxygen atoms or introduce hydrogen atoms.
Substitution Reactions: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidine derivatives with different degrees of saturation.
科学研究应用
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
相似化合物的比较
Similar Compounds
- 2-(3,5-Dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazin-2-yl)acetic acid
- 2-(1,1-Dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetic acid
- (1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-acetic acid
Uniqueness
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
2792202-19-6 |
|---|---|
分子式 |
C5H7NO4S |
分子量 |
177.18 g/mol |
IUPAC 名称 |
2-(1,1-dioxo-3H-1,2-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H7NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1,3H,2,4H2,(H,7,8) |
InChI 键 |
JKMBXFFKKYVICO-UHFFFAOYSA-N |
规范 SMILES |
C1C=CS(=O)(=O)N1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B13456101.png)
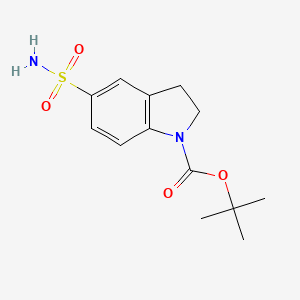
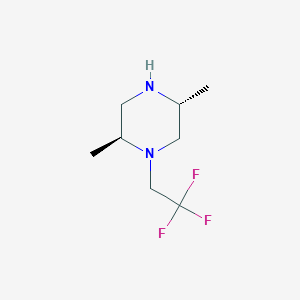
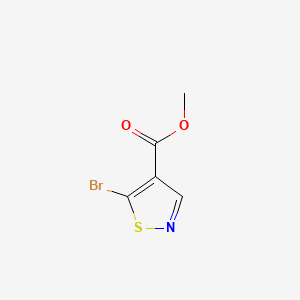
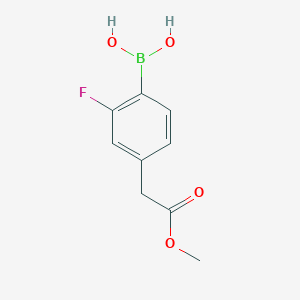

![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
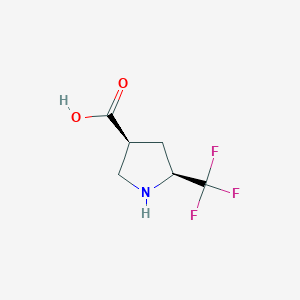
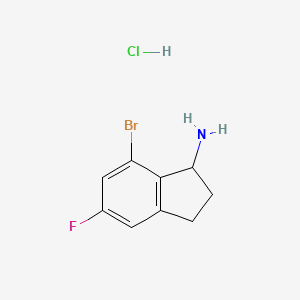


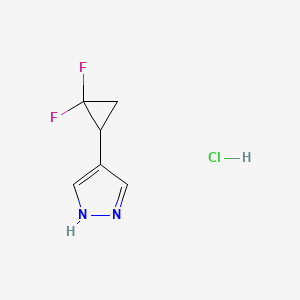
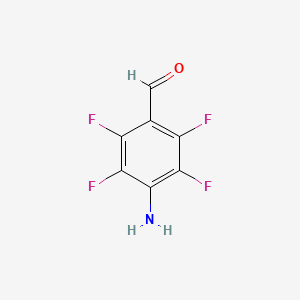
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
